molecular formula C9H16ClNS B3085627 [(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride CAS No. 1158215-58-7

[(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride

Cat. No.: B3085627
CAS No.: 1158215-58-7
M. Wt: 205.75 g/mol
InChI Key: KWFHGTRDPJFMTN-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 3-methylthiophene moiety linked to a propylamine group. The hydrochloride salt form enhances water solubility, a common strategy to improve bioavailability for amine-containing compounds.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-3-5-10-7-9-8(2)4-6-11-9;/h4,6,10H,3,5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFHGTRDPJFMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CS1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methylamine hydrochloride typically involves the reaction of 3-methylthiophene with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (3-Methylthiophen-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions where the thiophene ring or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : (3-Methylthiophen-2-yl)methylamine hydrochloride is being explored as a lead compound for developing new antidepressants and neuroprotective agents. Its structural features may confer unique pharmacological properties that can be harnessed in treating mood disorders and neurodegenerative diseases.
  • Mechanism of Action : The interaction of this compound with specific receptors or enzymes may modulate their activity, leading to desired biological effects. Research is ongoing to elucidate the precise mechanisms involved.
  • Biological Studies : It has potential applications in biological systems research, particularly in understanding cellular mechanisms and pathways relevant to mental health and neuroprotection.

Agricultural Applications

  • Pesticides and Herbicides : The compound's unique chemical properties make it a candidate for developing agricultural chemicals aimed at pest control. Its efficacy and safety profiles are under investigation to determine its viability as an alternative to existing agrochemicals.

Industrial Applications

  • Specialty Chemicals : In industrial contexts, (3-Methylthiophen-2-yl)methylamine hydrochloride is used as a building block in organic synthesis. It serves as a reagent in various chemical reactions, contributing to the production of specialty chemicals and materials.

Chemical Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : It can be reduced to form corresponding amine or thiol derivatives.
  • Substitution Reactions : Nucleophilic substitution reactions can occur at both the morpholine ring and the thiophene ring.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Propyl vs. Propargyl Substituents

Compounds such as (prop-2-yn-1-yl)(propyl)amine hydrochloride (CAS: 53227-34-2) and (4-fluorophenyl)methylamine hydrochloride (CAS: 1158359-45-5) feature propargyl (C≡CH₂) groups instead of the target compound’s propyl chain . This difference may influence solubility, reactivity in nucleophilic reactions, and interactions with biological targets.

Aromatic vs. Aliphatic Substituents

The target compound’s 3-methylthiophene group contrasts with benzyl or phenylmethyl substituents seen in analogs like (4-methylphenyl)methylamine hydrochloride (CAS: 1050167-11-7) . Thiophene’s sulfur atom may engage in unique dipole-dipole interactions or sulfur-aromatic bonding, whereas phenyl groups rely on π-π stacking. This distinction could affect binding affinity in receptor-ligand systems or metabolic stability.

Heterocyclic Modifications

Thiophene vs. Benzimidazole

3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride () incorporates a benzimidazole ring, a bicyclic aromatic system with two nitrogen atoms . Benzimidazoles are known for DNA intercalation or enzyme inhibition, whereas the target’s monocyclic thiophene lacks such planar rigidity. The benzimidazole derivative’s higher molecular complexity may enhance specificity for certain biological targets but reduce solubility compared to the simpler thiophene-based compound.

Thiophene vs. Imidazole

[3-(1H-imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride (CAS: 1050483-90-3) features an imidazole ring appended to the propyl chain . The target compound, lacking this heterocycle, may exhibit reduced polarity but improved membrane permeability due to its lower molecular weight (estimated 219.5 g/mol vs. 271.81 g/mol for the imidazole analog).

Molecular Weight and Solubility Trends

Simpler amines like the target compound (MW ≈ 219.5 g/mol) are generally more water-soluble than bulkier derivatives. For example, TP-238 Hydrochloride (MW: 458.58 g/mol, free base) contains pyrimidine and pyrazole rings, which likely reduce solubility despite its hydrochloride salt form . The target’s balance of aromatic and aliphatic components may offer intermediate lipophilicity (logP), favoring both solubility and cell membrane penetration.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Solubility Potential Applications
(3-Methylthiophen-2-yl)methylamine hydrochloride C₁₀H₁₈ClNS 219.5 Thiophene-methyl, propyl High (HCl salt) Medicinal chemistry intermediate
[3-(1H-imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride C₁₃H₁₈ClN₃S 271.81 Thiophene-methyl, imidazole-propyl Moderate Enzyme inhibition, H-bonding
(Prop-2-yn-1-yl)(propyl)amine hydrochloride (CAS: 53227-34-2) C₆H₁₂ClN 149.62 Propargyl, propyl High (HCl salt) Reactive intermediate
TP-238 Hydrochloride C₂₂H₃₀ClN₆O₃S 458.58 (free base) Pyrimidine, pyrazole Low to moderate Kinase inhibition, targeted therapy

Biological Activity

(3-Methylthiophen-2-yl)methylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a methylthiophene moiety and an amine group. The molecular formula is C₉H₁₆ClN₁S, with a molecular weight of approximately 205.75 g/mol. This compound has garnered interest due to its potential biological activities, which require further empirical studies to establish its efficacy and mechanisms of action .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of (3-Methylthiophen-2-yl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-MethylthiopheneContains a thiophene ringKnown for its aromaticity and stability
PropylamineSimple aliphatic amineBasic structure without aromatic characteristics
3-(4-Methoxyphenyl)propylamineContains an ether groupExhibits different biological activity due to methoxy group
4-(Methylthio)anilineAniline derivative with methylthioDifferent reactivity due to amino group presence

The uniqueness of (3-Methylthiophen-2-yl)methylamine hydrochloride lies in its combination of a thiophene ring with an aliphatic amine, which may confer distinct pharmacological properties compared to simpler compounds or those lacking the thiophene moiety .

Potential Applications

The compound may exhibit various biological activities, including:

  • Anticonvulsant Activity : Similar compounds have been evaluated for their potential in treating seizures. For instance, derivatives containing thiophene rings have shown efficacy in inhibiting voltage-gated sodium channels and modulating GABA transporters .
  • Antinociceptive Properties : Some studies indicate that compounds with similar structures can exhibit pain-relieving effects through interactions with TRPV1 receptors .
  • Antimicrobial Activity : Structural analogs have demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity Study

A study investigated the anticonvulsant properties of compounds containing the methylthiophene moiety. The results indicated that certain derivatives exhibited significant protection against seizures in animal models. For example, one compound showed a higher ED50 value than established anticonvulsants like valproic acid and ethosuximide, suggesting potential therapeutic applications in seizure management .

Antimicrobial Activity Assessment

In another study, compounds similar to (3-Methylthiophen-2-yl)methylamine hydrochloride were tested against various microbial strains. While many exhibited only moderate activity, the findings highlight the importance of further optimization and testing of structural variations to enhance efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to predict their interactions with specific biological targets. These computational analyses provide insights into how modifications in structure can influence binding affinity and biological activity, paving the way for future experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride
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[(3-Methylthiophen-2-yl)methyl](propyl)amine hydrochloride

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